T Lymphocyte Inhibition: C3a (70-77) vs. Full-Length C3a in Mitogen-Stimulated LIF Generation
In a direct head-to-head comparison, C3a (70-77) and full-length native C3a exhibited equipotent inhibition of leukocyte inhibitory factor (LIF) generation by human mononuclear leukocytes stimulated with the mitogens phytohemagglutinin (PHA) or concanavalin A (Con A). Both ligands achieved 50% inhibition at 10⁻⁸ M under these mitogen stimulation conditions [1]. However, when the antigen streptokinase-streptodornase (SK-SD) served as the stimulus, C3a (70-77) required a concentration more than 10-fold higher than that of C3a to achieve the same level of suppression, indicating stimulus-dependent differential potency [1]. The capacity of C3a(70-77)-Sepharose to adsorb mononuclear leukocytes required for LIF generation established a direct peptide-lymphocyte interaction [1].
| Evidence Dimension | Inhibition of LIF generation (IC₅₀) |
|---|---|
| Target Compound Data | 10⁻⁸ M (PHA/Con A stimulation); >10-fold higher concentration required (SK-SD stimulation) |
| Comparator Or Baseline | Native C3a: 10⁻⁸ M (PHA/Con A stimulation); baseline concentration (SK-SD stimulation) |
| Quantified Difference | Equipotent under mitogen stimulation; >10-fold less potent under antigen (SK-SD) stimulation |
| Conditions | Human mononuclear leukocytes and T lymphocytes in culture; LIF activity assay |
Why This Matters
Researchers requiring a tool to isolate the mitogen-specific versus antigen-specific regulatory effects of C3a signaling should select C3a (70-77) over full-length C3a, as the octapeptide dissociates these two functional readouts.
- [1] Payan, D. G., Trentham, D. E., & Goetzl, E. J. (1982). Modulation of human lymphocyte function by C3a and C3a(70-77). Journal of Experimental Medicine, 156(3), 756-765. doi:10.1084/jem.156.3.756 View Source
